2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid is a chemical compound with a molecular weight of 275.26 g/mol and a purity of at least 95% . This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid involves several steps. One common method includes the reaction of naphthalene-1-ylmethanol with chloroacetic acid in the presence of a base to form the intermediate naphthalene-1-ylmethoxyacetic acid. This intermediate is then reacted with phosgene and ammonia to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The compound’s ability to interact with enzymes and proteins makes it a valuable tool in studying molecular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
2-(Naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid can be compared with other similar compounds, such as:
Naphthalene-1-ylmethoxyacetic acid: This compound lacks the aminooxy group, making it less versatile in certain chemical reactions.
Aminooxyacetic acid: While this compound shares the aminooxy group, it does not have the naphthalene moiety, which limits its applications in organic synthesis.
Naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a different functional group arrangement, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethoxycarbonylamino)oxyacetic acid |
InChI |
InChI=1S/C14H13NO5/c16-13(17)9-20-15-14(18)19-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,18)(H,16,17) |
InChI Key |
XQORSPLUKPNZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)NOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.